(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Overview
Description
The compound “(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[63001,5]undecan-2-one” is a complex organic molecule that features a tricyclic structure with a pyrazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the tricyclic core, the introduction of the pyrazole ring, and the attachment of the chlorophenyl group. Common synthetic routes might include:
Formation of the Tricyclic Core: This could involve cyclization reactions using appropriate starting materials under acidic or basic conditions.
Introduction of the Pyrazole Ring: This step might involve the reaction of hydrazines with 1,3-diketones or other suitable precursors.
Attachment of the Chlorophenyl Group: This could be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potential oxidation of the pyrazole ring or other functional groups.
Reduction: Reduction of the carbonyl group or other reducible moieties.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industrial applications, it might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as enzyme assays, cell-based assays, and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tricyclic molecules with pyrazole rings and chlorophenyl groups. Examples could be:
- (1S,5S,7S)-7-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
- (1S,5S,7S)-7-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Uniqueness
The uniqueness of the compound could be attributed to its specific substitution pattern, which might confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(1S,5S,7S)-7-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-methyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-23-11-13-9-16(24-8-2-7-19(13,24)18(23)25)15-10-21-22-17(15)12-3-5-14(20)6-4-12/h3-6,10,13,16H,2,7-9,11H2,1H3,(H,21,22)/t13-,16-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMVKCFEVSNVAD-AXHNFQJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(N3C2(C1=O)CCC3)C4=C(NN=C4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H](N3[C@@]2(C1=O)CCC3)C4=C(NN=C4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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